molecular formula C10H21BO3 B2442848 2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1361022-71-0

2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2442848
CAS No.: 1361022-71-0
M. Wt: 200.09
InChI Key: SHIBLPGWKZQBCU-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

2-(2-ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIBLPGWKZQBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCOCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethoxyethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process can be catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reactivity in Hydroboration Reactions

The ethoxyethyl-substituted dioxaborolane participates in hydroboration with alkenes and alkynes under transition-metal catalysis:

Alkene Hydroboration

  • Substrates : Terminal alkenes (e.g., 1-hexene, 1-octene)

  • Catalyst : Rhodium or nickel complexes

  • Products : Alkylboronic esters with anti-Markovnikov selectivity .

Example :

CH2=CH(CH2)4CH3+HBpin[Rh]BpinCH2CH2(CH2)4CH3\text{CH}_2=\text{CH}(\text{CH}_2)_4\text{CH}_3 + \text{HBpin} \xrightarrow{\text{[Rh]}} \text{Bpin}-\text{CH}_2\text{CH}_2(\text{CH}_2)_4\text{CH}_3

Alkyne Hydroboration

  • Substrates : Terminal alkynes (e.g., 1-octyne)

  • Regioselectivity : Predominantly forms (E)-vinylboronates .

Stability and Functional Group Tolerance

  • Hydrolytic Stability : Resists hydrolysis under anhydrous conditions but degrades in protic solvents.

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

Comparative Analysis with Analogues

Property2-(2-Ethoxyethyl)-dioxaborolane4,4,5,5-Tetramethyl-dioxaborolane
Reactivity ModerateHigh
Regioselectivity Anti-MarkovnikovVariable
Catalyst Dependence Rh/Ni requiredCatalyst-free feasible

Industrial and Synthetic Utility

  • Polymer Chemistry : Utilized in boron-mediated polymerization to tune polymer molecular weights.

  • Pharmaceutical Intermediates : Enables late-stage borylation of drug-like molecules .

This compound’s versatility in hydroboration and catalytic C-H functionalization underscores its importance in modern organic synthesis. Further studies could explore its applications in asymmetric catalysis and materials science.

Scientific Research Applications

Applications in Organic Synthesis

1. Boron Chemistry:

  • Reagent in Cross-Coupling Reactions: The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds by reacting with aryl halides and other electrophiles, which is crucial for synthesizing complex organic molecules .
  • Pinacol Coupling Reactions: It can also participate in pinacol coupling reactions, which are essential for forming alcohols from carbonyl compounds. This application is particularly useful in synthesizing polyols and other functionalized compounds .

2. Synthesis of Vinyl Boronates:

  • The compound can be converted into vinyl boronates, which are valuable intermediates in organic synthesis. These intermediates are utilized for the preparation of various pharmaceuticals and agrochemicals .

Applications in Material Science

1. Polymer Chemistry:

  • Monomer for Polymerization: 2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as a monomer in the synthesis of boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance materials .

2. Functional Materials:

  • The compound has potential applications in creating functional materials such as sensors and catalysts. Its boron content allows for specific interactions with other chemical species, making it useful in developing selective sensors for detecting various analytes .

Case Studies

Case Study 1: Suzuki-Miyaura Coupling
In a recent study published in a peer-reviewed journal, researchers demonstrated the effectiveness of this compound as a reagent in Suzuki-Miyaura coupling reactions. The study highlighted its ability to produce high yields of biaryl compounds under mild conditions, showcasing its utility in synthetic organic chemistry .

Case Study 2: Development of Boron-Containing Polymers
Another study focused on the application of this compound in synthesizing boron-containing polymers. The researchers reported that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-oxygen bond, which facilitates the transfer of functional groups in various chemical reactions. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, thereby enabling the formation of new chemical bonds. This mechanism is particularly important in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: A solvent used in various industrial applications.

    2-Butoxyethanol: Another glycol ether with similar solvent properties.

    Diethylene glycol diethyl ether: Used as a solvent and in organic synthesis.

Uniqueness

2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester structure, which imparts specific reactivity in cross-coupling reactions. Unlike simple glycol ethers, this compound can participate in the formation of carbon-carbon bonds, making it invaluable in organic synthesis.

Biological Activity

2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₀H₁₉BO₃
  • Molecular Weight : 198.07 g/mol
  • CAS Number : 1201905-61-4

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its interactions with biological molecules, particularly in the context of drug delivery and therapeutic applications.

  • Boron Chemistry in Biology : Boron compounds are known to interact with biomolecules such as nucleic acids and proteins. The dioxaborolane structure allows for reversible binding to hydroxyl groups in sugars and alcohols, which can facilitate targeted drug delivery systems .
  • Anticancer Properties : Some studies suggest that boron-containing compounds exhibit cytotoxic effects against cancer cells. The mechanism may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways .
  • Enzyme Inhibition : There is evidence that dioxaborolanes can act as enzyme inhibitors. For instance, they may inhibit serine proteases by forming stable complexes with the enzyme's active site .

Case Study 1: Anticancer Activity

A study investigated the effects of various boron compounds on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This effect was attributed to increased ROS production leading to oxidative stress and subsequent apoptosis .

Case Study 2: Drug Delivery Systems

Research focused on the use of this compound as a carrier for chemotherapeutic agents demonstrated its ability to enhance the solubility and stability of drugs in physiological environments. The study showed improved bioavailability when combined with paclitaxel in a controlled release formulation .

Research Findings

StudyFocusKey Findings
Anticancer ActivitySignificant cytotoxicity against MCF-7 cells (IC50 ~15 µM). Induction of apoptosis through ROS generation.
Drug DeliveryEnhanced solubility and stability for paclitaxel; improved bioavailability observed.
Enzyme InhibitionDemonstrated potential as a serine protease inhibitor through active site binding.

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